

mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid derivatives

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Compound of Interest

Compound Name:	2-(2-Formyl-4-nitrophenoxy)hexanoic acid
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An In-depth Technical Guide on the Core Utility of **2-(2-Formyl-4-nitrophenoxy)hexanoic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formyl-4-nitrophenoxy)hexanoic acid and its derivatives are not typically characterized by a direct mechanism of action on a specific biological target. Instead, their significance in biomedical research and drug discovery lies in their role as sophisticated bifunctional chemical tools. This guide elucidates the core utility of these compounds as versatile precursors and linkers for the synthesis of complex, biologically active molecules. The primary applications involve leveraging the dual reactivity of the formyl and carboxylic acid functional groups for bioconjugation, the creation of molecular probes, and as key intermediates in the synthesis of potent kinase inhibitors.

Core Chemical Features and Reactivity

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a multifaceted organic compound designed for chemical biology and medicinal chemistry applications.^[1] Its structure incorporates two key reactive moieties: an aldehyde (formyl) group and a carboxylic acid, connected by a nitrophenoxy linker with a hexanoic acid spacer.^[1]

- Aldehyde (Formyl) Group: This group is highly reactive towards primary amines, such as those on the surface of proteins (e.g., lysine residues). The reaction proceeds via the formation of a Schiff base, which can be subsequently stabilized by reduction to form a stable covalent bond.[1]
- Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as attachment to solid supports, fluorescent dyes, or other molecular entities through amide or ester linkages.[1]
- Nitro Group: The electron-withdrawing nature of the nitro group modulates the reactivity of the aromatic ring and the aldehyde. It can also be reduced to an amine, providing another site for functionalization.[1]
- Hexanoic Acid Spacer: This aliphatic chain imparts flexibility and favorable solubility, which helps to minimize steric hindrance during conjugation reactions.[1]

Primary Application: A Precursor for Kinase Inhibitors

A primary application of **2-(2-formyl-4-nitrophenoxy)hexanoic acid** derivatives is in the synthesis of complex heterocyclic compounds with therapeutic potential. Notably, its methyl ester, 2-(2-Formyl-4-Nitrophenoxy)-Hexanoate, is a documented precursor in the synthetic preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[2] This class of molecules has been identified as a potent scaffold for kinase inhibitors.

Targeting the Wnt/β-catenin Pathway: TNIK Inhibition

Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, which are synthesized from precursors like **2-(2-formyl-4-nitrophenoxy)hexanoic acid**, have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[3] TNIK is a critical downstream signaling protein in the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer (CRC).[3] Inhibition of TNIK by these compounds has been shown to suppress CRC cell proliferation and migration.[3]

Targeting Glaucoma: ROCK Inhibition

In a similar vein, the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has been successfully utilized to develop inhibitors of Rho-associated protein kinases (ROCK). ROCK inhibitors are a promising therapeutic class for the treatment of glaucoma by lowering intraocular pressure.

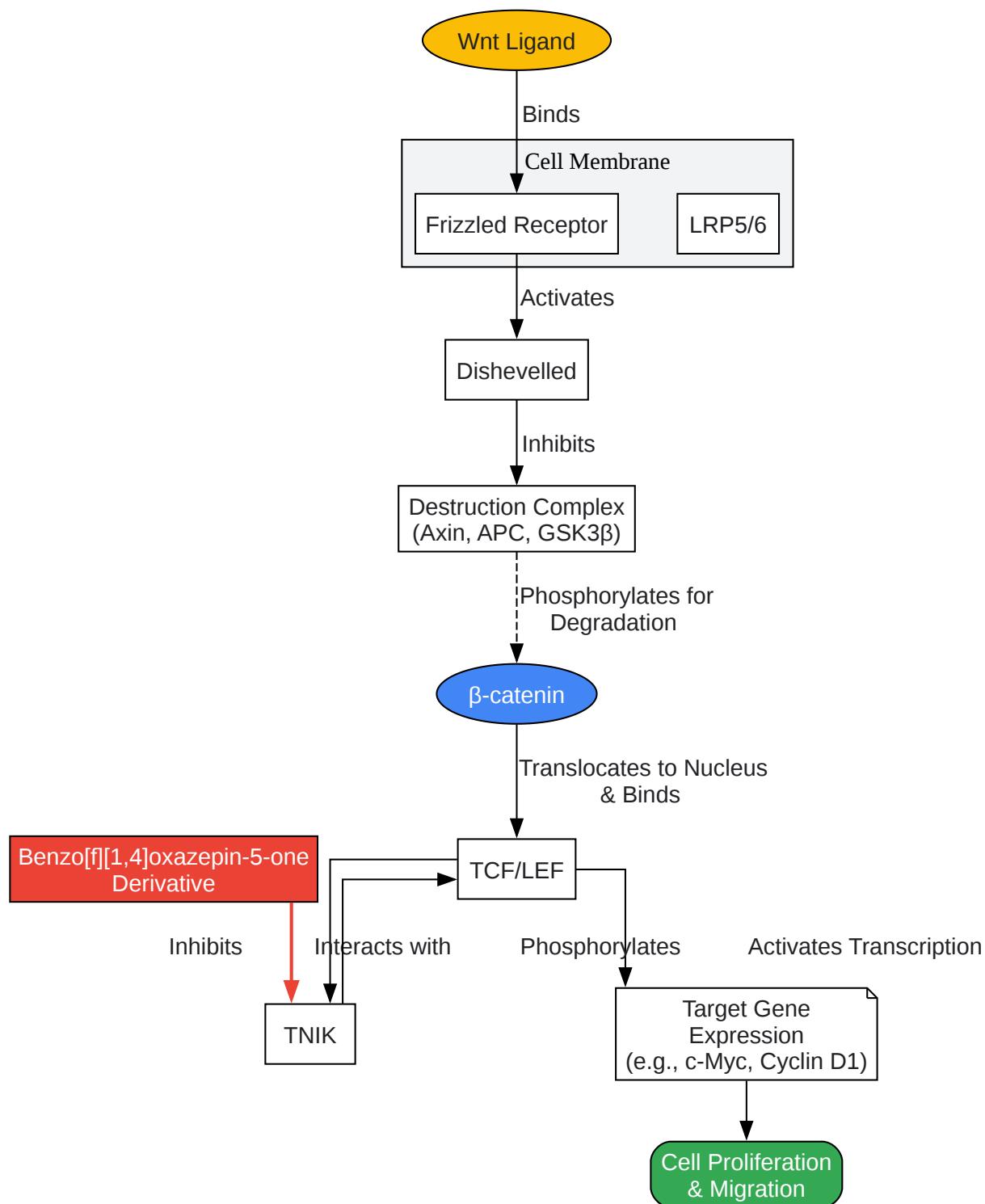
The following table summarizes the quantitative data for representative compounds synthesized using this structural scaffold.

Compound Class	Target Kinase	Representative Compound	IC ₅₀ Value	Application
3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative	TNIK	Compound 21k	0.026 ± 0.008 μM	Colorectal Cancer
3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative	ROCK II	Compound 12b	3 nM	Glaucoma

Data sourced from studies on the final synthesized products, not the precursor itself.[3][4]

Signaling Pathway: Inhibition of the Wnt/TNIK Axis

The diagram below illustrates the signaling pathway targeted by the final products derived from **2-(2-formyl-4-nitrophenoxy)hexanoic acid**. These derivatives function by inhibiting TNIK, thereby blocking the downstream effects of the Wnt signaling pathway that contribute to colorectal cancer progression.

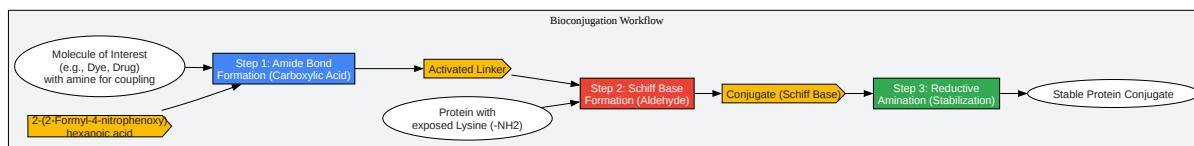


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Caption: Inhibition of TNIK by Benzo[f][1][2]oxazepin-5-one Derivatives.

Application as a Bifunctional Linker in Bioconjugation

The dual reactivity of **2-(2-formyl-4-nitrophenoxy)hexanoic acid** makes it an invaluable tool for creating complex biomolecules, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The workflow below illustrates its conceptual use in linking a protein to another molecule of interest (e.g., a fluorescent dye or a small molecule drug).



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Caption: Conceptual workflow for protein bioconjugation.

Experimental Protocols

General Protocol for Protein Labeling via Reductive Amination

This protocol is a representative example of how **2-(2-formyl-4-nitrophenoxy)hexanoic acid**, activated with a payload, can be used to label a protein.

Materials:

- Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).

- **2-(2-formyl-4-nitrophenoxy)hexanoic acid** derivative, pre-activated with a molecule of interest via its carboxylic acid group.
- Sodium cyanoborohydride (NaCnBH_3) solution.
- Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
- Purification system (e.g., size-exclusion chromatography).

Procedure:

- Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS). Adjust the protein concentration to 1-5 mg/mL.
- Reaction Setup: In a microcentrifuge tube, combine the protein solution with the activated **2-(2-formyl-4-nitrophenoxy)hexanoic acid** derivative. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.
- Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, or overnight at 4°C, to allow for Schiff base formation.
- Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
- Incubation (Reduction): Incubate for an additional 1 hour at room temperature to reduce the Schiff base to a stable secondary amine bond.
- Quenching: Add the quenching solution to stop the reaction by consuming any unreacted aldehyde groups.
- Purification: Remove the excess, unreacted labeling reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.
- Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Conclusion

2-(2-Formyl-4-nitrophenoxy)hexanoic acid and its derivatives are enabling tools in modern drug discovery and chemical biology. Their primary value is not derived from a direct pharmacological effect but from their utility as versatile chemical building blocks. By providing two distinct and reactive functional groups, they facilitate the synthesis of complex therapeutic agents, such as potent kinase inhibitors, and enable the construction of sophisticated molecular probes and bioconjugates. Understanding the mechanism of utility of these compounds is crucial for researchers aiming to develop next-generation targeted therapies and research tools.

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